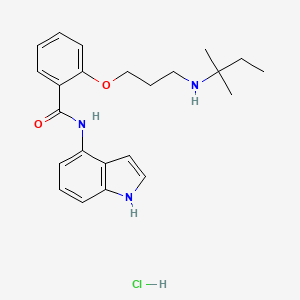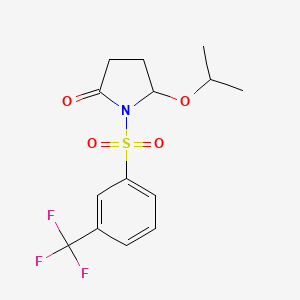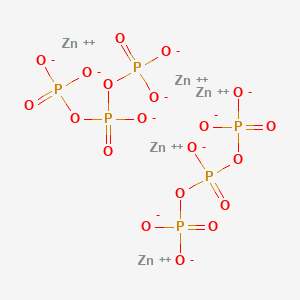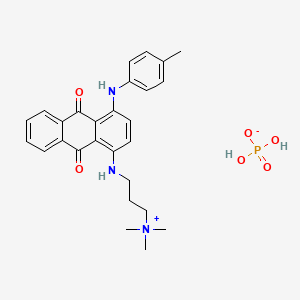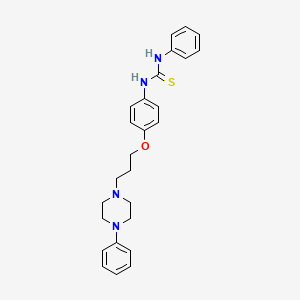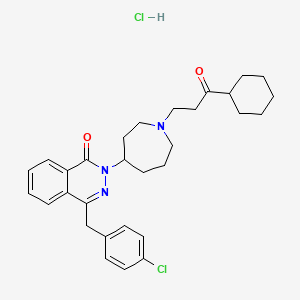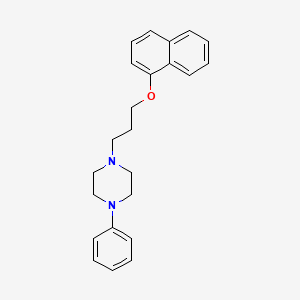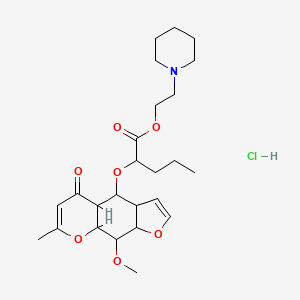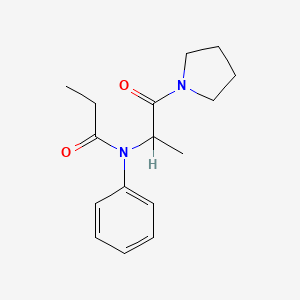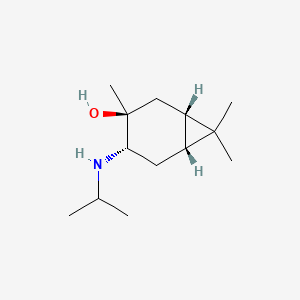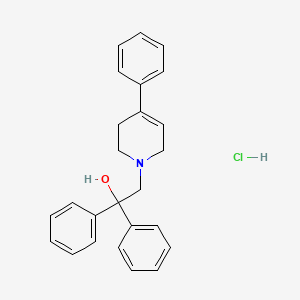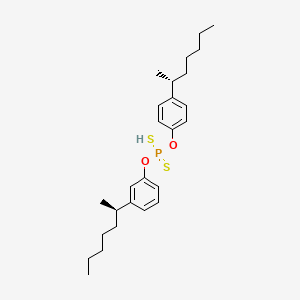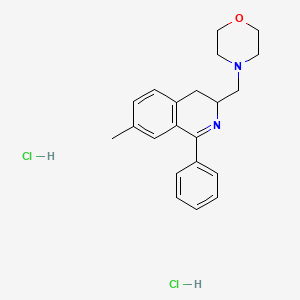
3,4-Dihydro-7-methyl-3-(4-morpholinylmethyl)-1-phenylisoquinoline dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-7-methyl-3-(4-morpholinylmethyl)-1-phenylisoquinoline dihydrochloride is a synthetic organic compound that belongs to the isoquinoline class of chemicals. Isoquinolines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-7-methyl-3-(4-morpholinylmethyl)-1-phenylisoquinoline dihydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler condensation or Bischler-Napieralski cyclization.
Introduction of the Morpholinylmethyl Group: This step involves the alkylation of the isoquinoline core with a morpholine derivative.
Methylation and Phenylation: These steps introduce the methyl and phenyl groups to the isoquinoline core.
Formation of the Dihydrochloride Salt: The final compound is often converted to its dihydrochloride salt form for increased stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dihydro-7-methyl-3-(4-morpholinylmethyl)-1-phenylisoquinoline dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction of the isoquinoline ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydro derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3,4-Dihydro-7-methyl-3-(4-morpholinylmethyl)-1-phenylisoquinoline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinoline: The parent compound with a simpler structure.
Papaverine: An isoquinoline alkaloid with vasodilatory properties.
Berberine: A bioactive isoquinoline alkaloid with antimicrobial and anti-inflammatory effects.
Uniqueness
3,4-Dihydro-7-methyl-3-(4-morpholinylmethyl)-1-phenylisoquinoline dihydrochloride is unique due to its specific structural features, such as the morpholinylmethyl group and the phenyl substitution, which may confer distinct pharmacological properties compared to other isoquinoline derivatives.
Propriétés
Numéro CAS |
83658-71-3 |
|---|---|
Formule moléculaire |
C21H26Cl2N2O |
Poids moléculaire |
393.3 g/mol |
Nom IUPAC |
4-[(7-methyl-1-phenyl-3,4-dihydroisoquinolin-3-yl)methyl]morpholine;dihydrochloride |
InChI |
InChI=1S/C21H24N2O.2ClH/c1-16-7-8-18-14-19(15-23-9-11-24-12-10-23)22-21(20(18)13-16)17-5-3-2-4-6-17;;/h2-8,13,19H,9-12,14-15H2,1H3;2*1H |
Clé InChI |
VVAMBDKOMUMCRN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(CC(N=C2C3=CC=CC=C3)CN4CCOCC4)C=C1.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


